Product packaging for (5-Bromopyrimidin-2-yl)methyl pivalate(Cat. No.:CAS No. 1400807-81-9)

(5-Bromopyrimidin-2-yl)methyl pivalate

Cat. No.: B12979544
CAS No.: 1400807-81-9
M. Wt: 273.13 g/mol
InChI Key: BWLORVRFFSNPTO-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methyl pivalate is a chemical building block of significant interest in medicinal and synthetic chemistry. Its structure incorporates two key functional groups: a 5-bromopyrimidine ring and a pivalate (2,2-dimethylpropanoate) ester. The pyrimidine scaffold is a privileged structure in drug discovery, and the bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecules . The pivalate ester group is known for its steric bulk, which can confer enhanced stability against hydrolysis compared to simpler esters like acetates, making it a valuable protecting group for alcohols in multi-step synthetic pathways . This compound is closely related to intermediates used in the synthesis of active pharmaceutical ingredients. For instance, pyrimidine derivatives are frequently explored as inhibitors of various biological targets, such as protein kinases (e.g., MET kinase) and histone deacetylases (HDACs) . The specific properties of the pivaloyl group can be leveraged to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. As such, this compound serves as a critical precursor for researchers developing novel therapeutic agents for conditions like cancer, inflammatory diseases, and fibrotic disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B12979544 (5-Bromopyrimidin-2-yl)methyl pivalate CAS No. 1400807-81-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1400807-81-9

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)9(14)15-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3

InChI Key

BWLORVRFFSNPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=NC=C(C=N1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromopyrimidin 2 Yl Methyl Pivalate and Precursors

Synthesis of the 5-Bromopyrimidine (B23866) Core

The formation of the 5-bromopyrimidine nucleus is a critical phase, achievable through several synthetic strategies. These methods either build the ring with the bromine atom already in place or introduce it onto a pre-formed pyrimidine (B1678525) ring.

The synthesis of 2-substituted 5-bromopyrimidines can be accomplished through various routes, often starting from simple, commercially available materials. One direct approach involves the condensation of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound in a one-step reaction to yield the desired 5-bromo-2-substituted pyrimidine. google.com This method is noted for its operational simplicity, short reaction time, and use of inexpensive starting materials, making it suitable for larger-scale production. google.com

Alternative strategies begin with pre-functionalized pyrimidines. For instance, 2-amino-5-bromopyrimidine (B17363) or 2-hydroxy-5-bromopyrimidine can serve as starting materials. guidechem.comgoogle.com These compounds can undergo reactions such as diazotization followed by a Sandmeyer or Schiemann reaction to replace the amino group, or reaction with a halogenating agent to convert the hydroxyl group into a leaving group, thereby allowing for the introduction of various substituents at the C2 position. guidechem.comgoogle.com A multi-step process starting from 2-hydroxypyrimidine (B189755) involves bromination to 5-bromo-2-hydroxypyrimidine, followed by chlorination with phosphorus oxychloride, and subsequent substitution to yield 2-substituted-5-bromopyrimidines. google.com

Another versatile method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts, which provides a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org These esters can then be further manipulated to achieve the desired substitution pattern.

Table 1: Selected Synthetic Approaches to 5-Bromo-2-substituted Pyrimidines

Starting Material(s) Key Reagents/Reaction Product Type Reported Yield Reference
2-Bromomalonaldehyde, Acetamidine hydrochloride Glacial acetic acid, heat 2-Methyl-5-bromopyrimidine 43% google.com
2-Amino-5-bromopyrimidine Diazotization, Sandmeyer/Schiemann reaction 2-Halo-5-bromopyrimidine Not specified guidechem.comgoogle.com
2-Hydroxy-5-bromopyrimidine Halogenating agent (e.g., POCl₃) 2-Halo-5-bromopyrimidine Not specified guidechem.comgoogle.com
5-Bromo-2-chloropyrimidine (B32469), Methyl mercaptan DMF, heat 5-Bromo-2-(methylthio)pyrimidine (B88330) 75% chemicalbook.com
2-Hydroxypyrimidine HBr, H₂O₂, POCl₃ 5-Bromo-2-chloropyrimidine Not specified google.com

Direct halogenation at the C5 position of the pyrimidine ring is a common and effective strategy for introducing a bromine atom. The C5 position is electronically favorable for electrophilic substitution in many pyrimidine systems. mostwiedzy.plresearchgate.net A variety of brominating agents and conditions have been developed to achieve this transformation with high efficiency and regioselectivity.

A straightforward method involves treating the pyrimidine substrate with bromine in a solvent such as glacial acetic acid. nih.gov This procedure was successfully used for the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov Another widely used reagent is N-Bromosuccinimide (NBS), often employed in solvents like ionic liquids, which can offer a more efficient and environmentally benign alternative to traditional methods. elsevierpure.com The use of N-halosuccinimides in an ionic liquid medium can proceed without a catalyst, and the ionic liquid can often be recovered and reused. elsevierpure.com

Other halogenating systems have also been reported. For instance, sulfuryl chloride (SO₂Cl₂) in 1,2-dichloroethane (B1671644) has been observed to cause chlorination at the C5 position of uridine (B1682114) derivatives, indicating its potential for halogenation, though it may be unexpected. mostwiedzy.pl

Table 2: Reagents for Halogenation at the Pyrimidine C5 Position

Reagent Substrate Example Conditions Notes Reference
Bromine (Br₂) 2-Amino-6-substituted-4(3H)-pyrimidinone Glacial acetic acid, room temperature Direct and effective bromination. nih.gov
N-Halosuccinimides (NBS, NCS) Pyrimidine-based nucleosides Ionic liquid, no catalyst Highly efficient and reusable solvent system. elsevierpure.com
Sulfuryl chloride (SO₂Cl₂) Uridine derivatives 1,2-dichloroethane Can lead to C5 chlorination. mostwiedzy.pl

Once a 2-substituted pyrimidine is obtained, further derivatization can be carried out to introduce or modify functional groups necessary for the final product. For example, a 2-chloro-5-bromopyrimidine is a versatile intermediate. google.comchemicalbook.com The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. A reported synthesis of 5-bromo-2-(methylthio)pyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with methyl mercaptan in DMF at 50°C, achieving a 75% yield. chemicalbook.com

Similarly, pyrimidine derivatives with other functional groups, such as esters, can be modified. For instance, a 2-substituted pyrimidine-5-carboxylic ester can undergo reduction of the ester group to a primary alcohol, (5-bromopyrimidin-2-yl)methanol (B49384), which is the direct precursor for the final esterification step. mdpi.com This highlights the importance of having a functional group "handle" that can be chemically transformed into the desired side chain.

Installation of the Methyl Pivalate (B1233124) Moiety

The final stage of the synthesis is the attachment of the pivalate ester group to the C2-methyl position of the 5-bromopyrimidine core. This is typically achieved through esterification of a precursor alcohol.

The most direct route to (5-Bromopyrimidin-2-yl)methyl pivalate is the esterification of (5-Bromopyrimidin-2-yl)methanol. nih.gov This precursor alcohol contains the necessary 5-bromopyrimidine core and a hydroxymethyl group at the C2 position, ready for ester formation.

The classic method for this transformation is the Fischer esterification, where the alcohol is reacted with pivalic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and it is often driven to completion by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, for a more reactive approach, pivalic acid can be converted to a more electrophilic derivative, such as pivaloyl chloride or pivalic anhydride (B1165640). These reagents react readily with (5-Bromopyrimidin-2-yl)methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct (HCl or pivalic acid, respectively) and drive the reaction to completion. This method is generally faster and not reversible, often leading to higher yields.

Table 3: General Esterification Methods for (5-Bromopyrimidin-2-yl)methanol

Reagent Catalyst/Base Reaction Type Key Features
Pivalic Acid H₂SO₄, TsOH Fischer Esterification Equilibrium reaction; requires driving to completion. masterorganicchemistry.com
Pivaloyl Chloride Triethylamine, Pyridine Acylation Irreversible and often high-yielding; generates HCl byproduct.
Pivalic Anhydride DMAP (catalyst), Triethylamine Acylation Irreversible; byproduct (pivalic acid) is less corrosive than HCl.

Direct synthesis routes that build the pyrimidine ring with the methyl pivalate moiety already incorporated are less common but theoretically plausible. Such a strategy would involve a starting material that already contains the pivalate ester. For example, one could envision a variation of the condensation reaction described in section 2.1.1, using a custom-synthesized amidine that bears a pivaloxymethyl group. The reaction of this amidine, such as 2-(pivaloyloxymethyl)acetamidine, with 2-bromomalonaldehyde could potentially form the target compound in a single cyclization step. However, the stability of the pivalate ester under the reaction conditions would be a critical factor to consider.

Another potential route could involve solid-phase synthesis. This technique has been used to prepare methyl N-(pyrimidin-2-yl)glycinate by first immobilizing a protected amino acid on a resin, followed by reaction with 2-chloropyrimidine, and finally cleavage from the resin. nih.gov A similar strategy could theoretically be adapted by anchoring a pivalate-containing building block to a solid support before carrying out the pyrimidine ring formation or substitution steps.

Multi-Step Convergent and Linear Synthesis Pathways

The construction of this compound is most commonly achieved through a linear synthetic sequence. This approach involves the sequential modification of a starting pyrimidine-based molecule. In contrast, a convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For a relatively small and functionalized molecule like this compound, a linear approach is often more practical and efficient. nih.gov

Linear Synthesis Pathway:

A plausible and frequently utilized linear pathway commences with a readily available pyrimidine derivative, such as 2-amino-5-bromopyrimidine. This precursor undergoes a series of transformations to introduce the required functional groups.

Step 1: Diazotization and Hydrolysis of 2-Amino-5-bromopyrimidine. The synthesis can initiate with the diazotization of 2-amino-5-bromopyrimidine, followed by hydrolysis to yield 5-bromo-2-hydroxypyrimidine. This is a standard transformation in heterocyclic chemistry.

Step 2: Conversion to 5-Bromo-2-chloropyrimidine. The hydroxyl group can then be converted to a more reactive leaving group, such as a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Introduction of the Carbon Substituent. The 2-chloro substituent can be displaced by a carbon nucleophile to introduce the required hydroxymethyl precursor. This can be achieved through various methods, including coupling reactions or by reaction with a suitable one-carbon synthon. An alternative is the reduction of a corresponding carboxylic acid or ester. For instance, 5-bromopyrimidine-2-carboxylic acid can be reduced to (5-bromopyrimidin-2-yl)methanol. The reduction of the ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate, to the corresponding alcohol has been reported using reducing agents like LiAlH₄, although this can sometimes lead to side products. researchgate.net

Step 4: Esterification to form this compound. The final step involves the esterification of the precursor alcohol, (5-bromopyrimidin-2-yl)methanol, with pivaloyl chloride or pivalic anhydride. This reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent. sci-hub.stutrgv.edu

The following table summarizes a potential linear synthesis pathway:

StepStarting MaterialReagents and ConditionsProduct
12-Amino-5-bromopyrimidine1. NaNO₂, aq. H₂SO₄, 0-5 °C2. H₂O, heat5-Bromo-2-hydroxypyrimidine
25-Bromo-2-hydroxypyrimidinePOCl₃, heat5-Bromo-2-chloropyrimidine
35-Bromopyrimidine-2-carboxylic acidLiAlH₄, THF(5-Bromopyrimidin-2-yl)methanol
4(5-Bromopyrimidin-2-yl)methanolPivaloyl chloride, DMAP, CH₂Cl₂This compound

Convergent Synthesis Pathways:

While less common for this specific target, a convergent approach to substituted pyrimidines is a powerful strategy for more complex molecules. nih.gov This would involve the synthesis of a 2-(hydroxymethyl)amidine fragment and a brominated three-carbon electrophile, which would then be condensed to form the pyrimidine ring directly. The preparation of 2-aminopyrimidines is frequently based on convergent synthesis, involving the condensation of a dielectrophile (a three-carbon chain with carbonyl, ester, or nitrile groups) with a dinucleophile containing an N-C-N moiety, such as guanidine. nih.gov A deconstruction-reconstruction strategy has also been described for pyrimidine diversification, where a complex pyrimidine is cleaved into an iminoenamine building block and then used in various heterocycle-forming reactions. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.combenthamdirect.comresearchgate.net These approaches focus on the use of safer solvents, renewable starting materials, catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.netfoliamedica.bgnih.gov The synthesis of various pyrimidine derivatives, including oxo- and thioxopyrimidines, has been successfully achieved using microwave-assisted Biginelli and other multi-component reactions. tandfonline.comresearchgate.netijper.org This technique could potentially be applied to the synthesis of the (5-bromopyrimidin-2-yl)methanol precursor, thereby accelerating the process and reducing energy consumption.

Solvent-Free and Catalyst-Free Pivaloylation:

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reactions. A highly efficient protocol for the pivaloylation of alcohols has been developed that proceeds without a catalyst and under solvent-free conditions. nih.govacs.orgresearchgate.net This method offers short reaction times, high yields, and a simple workup, eliminating the need for potentially hazardous solvents and catalysts. nih.govacs.orgresearchgate.net The reaction of an alcohol with pivaloyl chloride under these conditions is highly chemoselective for primary alcohols. acs.org

ReactionConditionsAdvantagesReference
Pivaloylation of AlcoholPivaloyl chloride, neat, room temperatureSolvent-free, catalyst-free, short reaction time, high yield nih.govacs.orgresearchgate.net

Use of Greener Solvents and Catalysts:

The use of environmentally benign solvents is a cornerstone of green chemistry. Ionic liquids are being explored as "Green Solvents" for pyrimidine synthesis due to their low toxicity and biodegradability. rasayanjournal.co.in Furthermore, the development of recyclable catalysts, such as nanoparticles, can significantly improve the sustainability of a synthetic process. nanobioletters.com For the reduction of the carboxylic acid or ester precursor to (5-bromopyrimidin-2-yl)methanol, exploring biocatalytic reductions using enzymes could offer a greener alternative to traditional metal hydride reagents. nih.gov

Atom Economy:

Multi-component reactions (MCRs) are atom-economical processes that combine three or more reactants in a single step to form a complex product, minimizing waste generation. rasayanjournal.co.in While a direct MCR for this compound is not established, the principles of atom economy can be applied to each step of the linear synthesis to optimize efficiency.

Chemical Reactivity and Transformational Chemistry of 5 Bromopyrimidin 2 Yl Methyl Pivalate

Reactivity at the C5-Bromine Center

The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the bromine atom at the C5 position, makes this site particularly susceptible to oxidative addition by transition metals, which is the initial step in many cross-coupling catalytic cycles. The C5-Br bond serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling extensive derivatization of the pyrimidine core.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium complexes, offers a mild and efficient means to functionalize (5-Bromopyrimidin-2-yl)methyl pivalate (B1233124). These reactions are characterized by their high functional group tolerance, allowing for the coupling of a wide range of substrates without affecting the pivalate ester group, which can be retained for subsequent transformations or serve as a stable protecting group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide. organic-chemistry.org For derivatives of (5-Bromopyrimidin-2-yl)methyl pivalate, this reaction provides a direct route to 5-aryl- or 5-vinylpyrimidines.

In a representative example, the closely related (5-bromo-4-methylpyrimidin-2-yl)methyl pivalate has been successfully coupled with (4-cyanophenyl)boronic acid. The reaction, catalyzed by a palladium complex, proceeds under basic conditions to afford the corresponding 5-arylpyrimidine derivative in good yield. The pivalate ester remains intact throughout the transformation, highlighting the mildness and selectivity of this method.

Table 1: Suzuki-Miyaura Coupling of a this compound Derivative

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
(5-bromo-4-methylpyrimidin-2-yl)methyl pivalate(4-cyanophenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10075

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. While specific examples utilizing this compound as the substrate are not extensively reported in the literature, the general reactivity of 5-bromopyrimidines suggests their suitability for such transformations. The generation of an organozinc intermediate from this compound, followed by coupling with an appropriate partner, would offer an alternative to other C-C bond-forming reactions.

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted aromatics and heterocycles through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in creating extended π-conjugated systems and is widely used in the synthesis of materials with interesting electronic and photophysical properties.

For 5-bromopyrimidine (B23866) systems, Sonogashira coupling has been demonstrated to be an effective method for introducing alkyne moieties. For instance, 4-aryl-5-bromopyrimidines have been shown to react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the corresponding 5-alkynylpyrimidines. These conditions are generally mild and are expected to be compatible with the pivalate ester of the title compound.

Table 2: Representative Sonogashira Coupling of a 5-Bromopyrimidine Derivative

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)
4-Aryl-5-bromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂, CuIDIPEADMF115 (Microwave)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. organic-chemistry.orgwikipedia.org This reaction allows for the formation of carbon-nitrogen bonds with a wide range of amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

SubstrateAmineCatalystLigandBaseSolventTemperature (°C)
Bromo-heterocyclePrimary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂Phosphine (B1218219) Ligand (e.g., BINAP, XPhos)NaOtBu or K₂CO₃Toluene or Dioxane80-110

Ullmann-type coupling reactions, which are typically catalyzed by copper, represent a classical method for the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds with aryl halides. organic-chemistry.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern developments have led to milder and more efficient protocols. organic-chemistry.org

An Ullmann-type reaction involving this compound could be employed, for example, to form diaryl ethers or N-aryl heterocycles. These reactions often utilize a copper(I) salt as the catalyst, sometimes in the presence of a ligand, and a base in a polar aprotic solvent at elevated temperatures. The robustness of the pivalate ester would be a key consideration under these conditions.

Table 4: General Scheme for Ullmann-Type C-O Coupling

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)
This compound (hypothetical)PhenolCuI / LigandCs₂CO₃ or K₃PO₄DMF or Dioxane100-150

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.innih.gov In this compound, there are two primary sites susceptible to nucleophilic attack: the carbon atom bearing the bromine (C-5) and the carbon atom at the 2-position.

Leaving groups at the C2, C4, and C6 positions of pyrimidines are readily displaced by nucleophiles because the negative charge of the intermediate can be delocalized over both nitrogen atoms. bhu.ac.in While the pivaloyloxymethyl group at C-2 is not a conventional leaving group for SNAr, the bromine atom at C-5 can be substituted by strong nucleophiles. The reactivity at C-5 is lower than at the C-2, C-4, or C-6 positions but can be achieved under appropriate conditions. For instance, studies on related 5-bromopyrimidines have shown successful substitution of the bromide with various nucleophiles.

Furthermore, the general SNAr reactivity of halopyrimidines is a cornerstone of their utility in medicinal chemistry. nih.gov For example, 2,4-dichloro-5-bromopyrimidine undergoes sequential substitution, first at the more activated C-4 position, followed by reaction at the C-2 position. nih.gov While the subject molecule lacks a C-4 leaving group, the principle of activating the ring towards nucleophilic attack remains. A reaction documented in the synthesis of endothelin receptor antagonists involves the displacement of a 2-chloro substituent on a 5-bromopyrimidine by an alcohol deprotonated with sodium hydride, highlighting the feasibility of substitution at the C-2 position with a suitable leaving group. acs.org

The table below summarizes potential SNAr reactions based on the reactivity of related bromopyrimidine systems.

Nucleophile (Nu-H)Target PositionTypical ConditionsExpected Product
R-NH₂ (Amines)C-5Heat, Base (e.g., K₂CO₃, DIPEA)(5-Alkyl/Arylamino-pyrimidin-2-yl)methyl pivalate
R-OH (Alcohols)C-5Strong Base (e.g., NaH), Heat(5-Alkoxy/Aryloxy-pyrimidin-2-yl)methyl pivalate
R-SH (Thiols)C-5Base (e.g., K₂CO₃), DMF(5-Alkyl/Arylthio-pyrimidin-2-yl)methyl pivalate

Metal-Halogen Exchange Reactions

The carbon-bromine bond at the C-5 position of the pyrimidine ring is a key site for metal-halogen exchange reactions. This transformation converts the relatively unreactive aryl bromide into a potent organometallic nucleophile, which can then be reacted with a wide range of electrophiles to introduce new functional groups. medchemexpress.com The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). ijacskros.com

These reactions are typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as the organolithium reagent attacking the ester carbonyl group. ijacskros.com The lithium-halogen exchange is generally a very fast process, often faster than nucleophilic addition. chemrxiv.org The resulting 2-(pivaloyloxymethyl)pyrimidin-5-yl lithium species is a versatile intermediate. For example, a Barbier-type reaction using lithium powder has been used to functionalize 5-bromopyrimidine, where the in situ generated lithiated pyrimidine attacks an aldehyde electrophile. ijacskros.com

A similar strategy could be applied to this compound. The reaction would proceed as follows:

Exchange: Treatment with n-BuLi at low temperature would swap the bromine atom for a lithium atom.

Quenching: The resulting aryllithium intermediate could then be quenched with an electrophile (E⁺).

The table below illustrates potential transformations via metal-halogen exchange.

Reagent SequenceElectrophile (E⁺)Final Product Structure
1. n-BuLi, THF, -78°C2. E⁺DMF (Formylating agent)(5-Formylpyrimidin-2-yl)methyl pivalate
1. n-BuLi, THF, -78°C2. E⁺CO₂ (Carboxylating agent)2-(Pivaloyloxymethyl)pyrimidine-5-carboxylic acid
1. n-BuLi, THF, -78°C2. E⁺R-B(OR')₂ (Boronic ester)(5-(Boryl)pyrimidin-2-yl)methyl pivalate
1. n-BuLi, THF, -78°C2. E⁺R₂C=O (Ketone/Aldehyde)[5-(1-Hydroxyalkyl)pyrimidin-2-yl]methyl pivalate

Transformations Involving the Pivalate Ester Group

Hydrolysis and Saponification

The pivalate ester group can be cleaved through hydrolysis to yield the parent alcohol, (5-bromopyrimidin-2-yl)methanol (B49384). myskinrecipes.com Compared to less sterically hindered esters like acetates or benzoates, pivalate esters are known to be significantly more resistant to hydrolysis due to the steric bulk of the tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon. organic-chemistry.org

This cleavage is typically carried out under basic conditions (saponification) using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt (pivalate) and the alcohol. Acid-catalyzed hydrolysis is also possible but often requires harsher conditions.

Reaction: this compound + NaOH → (5-Bromopyrimidin-2-yl)methanol + Sodium pivalate

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester and releasing pivalic acid's methyl ester. The reaction can be catalyzed by either an acid (e.g., H₂SO₄, HCl) or a base (e.g., NaOR', KOR'). masterorganicchemistry.comyoutube.com

To ensure the reaction proceeds to completion, the alcohol reactant is typically used in large excess, often serving as the solvent. libretexts.org

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen to activate the ester towards attack by the new alcohol. youtube.com

Base-Catalyzed Mechanism: Involves the corresponding alkoxide (R'O⁻) acting as a nucleophile to attack the ester carbonyl. masterorganicchemistry.com

For example, reacting this compound with a large excess of methanol (B129727) under acidic conditions would yield (5-bromopyrimidin-2-yl)methyl acetate (B1210297) and tert-butanol, though this specific transformation is not commonly reported and would be reversible. The use of specialized catalysts, such as certain titanium compounds, can also facilitate transesterification reactions. google.comnih.gov

Role as a Leaving Group in Substitution Chemistry

In typical nucleophilic substitution reactions (Sₙ1/Sₙ2), the pivalate anion (pivaloyloxyl) is a poor leaving group due to its basicity. Therefore, direct displacement of the pivalate group from the methylene (B1212753) carbon by a nucleophile is synthetically challenging and generally not a preferred pathway.

Instead, the pivaloyloxymethyl (POM) group is often employed as a biolabile prodrug moiety or a protecting group for alcohols. wikipedia.orgnih.govorganic-chemistry.org Its primary role is to mask the hydroxyl functionality of the parent molecule, (5-bromopyrimidin-2-yl)methanol. The removal of the pivalate group is a deprotection step, most commonly achieved via hydrolysis (as described in 3.2.1), rather than a substitution where it is displaced by another nucleophile.

While direct substitution at the methylene carbon is unlikely, substitution reactions on the pyrimidine ring itself (as discussed in 3.1.2) can occur while leaving the pivaloyloxymethyl group intact, provided the reaction conditions are compatible with the ester functionality.

Radical Reactions Involving Pivalates

The pivalate ester functionality can be leveraged to participate in radical reactions. A significant application is in radical deoxygenation, where an alcohol is converted to an alkane. While classic methods like the Barton-McCombie reaction often use thionocarbonates, modern photoredox catalysis has enabled the use of more common esters, such as benzoates and potentially pivalates, for this purpose. chemrxiv.orgnih.govnih.gov

This process would involve the single-electron reduction of the pivalate ester. The resulting radical anion is unstable and undergoes fragmentation (mesolytic cleavage) to generate the (5-bromopyrimidin-2-yl)methyl radical and a pivalate anion. This alkyl radical can then be trapped by a hydrogen atom source to complete the deoxygenation, or potentially engage in other radical-mediated C-C or C-heteroatom bond-forming reactions.

A plausible photoredox-catalyzed deoxygenation pathway is outlined below:

StepProcessDescription
1Excitation A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
2Reduction The excited photocatalyst reduces the pivalate ester via Single Electron Transfer (SET).
3Fragmentation The resulting radical anion fragments, cleaving the C-O bond to form the (5-bromopyrimidin-2-yl)methyl radical and a pivalate anion.
4H-Atom Transfer The methyl radical abstracts a hydrogen atom from a suitable donor (e.g., Hantzsch ester, thiol) to form 5-bromo-2-methylpyrimidine.

Additionally, acyl radicals can be generated from various precursors under photoredox conditions, which could potentially involve the pivalate group in intermolecular reactions, though this is less common than reactions involving the alkyl portion of the ester. nih.gov

Reactivity of the Pyrimidine Ring System

The pyrimidine core of this compound is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles. The substituents at the C2 and C5 positions further modulate this reactivity, directing the outcomes of various transformations.

Electrophilic Aromatic Substitution on Pyrimidines

Electrophilic aromatic substitution (SEAr) on pyrimidine rings is generally challenging due to the ring's electron-deficient nature, which deactivates it towards attack by electrophiles. masterorganicchemistry.comlibretexts.orgyoutube.com The presence of electron-withdrawing groups, such as the bromine atom at the C5 position, further deactivates the ring. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The directing effect of the existing substituents plays a crucial role in determining the position of substitution. For this compound, the C2-pivaloyloxymethyl group is an alkyl-type substituent and would typically direct electrophilic attack to the ortho and para positions. In the context of the pyrimidine ring, this would correspond to the C4/C6 positions. Conversely, the C5-bromo group is a deactivating, ortho-, para-director. Given the electronic nature of the pyrimidine ring, electrophilic substitution is not a common reaction pathway unless significantly activated.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of heterocyclic compounds. rsc.orgnih.govmdpi.com For pyrimidine systems, direct C-H functionalization can be achieved through various strategies, including metal-catalyzed processes.

One notable example is the direct metallation of 5-bromopyrimidine. Treatment of 5-bromopyrimidine with lithium diisopropylamide (LDA) at low temperatures leads to the regioselective deprotonation at the C4-position, forming 4-lithio-5-bromopyrimidine. sigmaaldrich.com This lithiated intermediate can then be trapped with various electrophiles to introduce a functional group at the C4-position. While this has been demonstrated on the parent 5-bromopyrimidine, the presence of the C2-pivaloyloxymethyl group in the target molecule could influence the regioselectivity of the deprotonation.

Functionalization at the C2-Methyl Position

The C2-pivaloyloxymethyl group offers several avenues for functionalization. The pivalate ester can serve as a protecting group for the hydroxymethyl functionality. The pivaloyloxymethyl group is known to be a base-labile protecting group. nih.gov For instance, in the context of modified oligoribonucleotides, 2'-O-pivaloyloxymethyl groups can be selectively preserved while other ester-based protecting groups are removed under specific basic conditions, and can be subsequently cleaved. nih.gov This suggests that the pivalate group in this compound could be hydrolyzed under basic or acidic conditions to reveal the corresponding alcohol, (5-bromopyrimidin-2-yl)methanol. This alcohol could then be further functionalized.

Additionally, the methylene group (the -CH2- part) of the C2-substituent could potentially be a site for functionalization. While direct C-H functionalization of such a methylene group adjacent to a pyrimidine ring is not extensively documented for this specific compound, radical-based reactions could be a plausible approach. For example, the DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters has been reported, demonstrating the feasibility of functionalizing the C-H bond adjacent to an ester oxygen. rsc.org

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govfrontiersin.orgnih.govresearchgate.netbuchler-gmbh.comnih.gov Pyrimidine derivatives are valuable building blocks in such reactions.

While no specific cascade or multicomponent reactions involving this compound have been explicitly reported, its structural features make it a potential candidate for such transformations. The C5-bromo atom can participate in palladium-catalyzed cross-coupling reactions, which can be integrated into cascade sequences. For instance, a sequence involving an initial cross-coupling at the C5 position followed by a reaction at another site of the molecule could be envisioned.

5-Bromopyrimidine itself has been utilized in the synthesis of more complex heterocyclic systems through reaction sequences that could be considered precursors to cascade reactions. For example, it has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed Suzuki reaction. sigmaaldrich.com Furthermore, cascade reactions have been developed for the synthesis of various heterocyclic compounds, and a bromo-substituted pyrimidine could serve as a key reactant. buchler-gmbh.comnih.gov

The development of novel MCRs is an active area of research, and the modular nature of these reactions allows for the incorporation of diverse building blocks. nih.govfrontiersin.org A compound like this compound could potentially be used as a component in the discovery of new MCRs, leading to the rapid synthesis of libraries of complex molecules with potential applications in medicinal chemistry. mdpi.commdpi.com

Role As a Versatile Building Block in Complex Molecule Synthesis

Precursor to Functionalized Pyrimidine (B1678525) Scaffolds

The 5-bromopyrimidine (B23866) core of (5-Bromopyrimidin-2-yl)methyl pivalate (B1233124) serves as a key platform for the introduction of a wide array of functional groups. The bromine atom at the 5-position is particularly amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. myuchem.com This strategic placement, distant from the ring nitrogens, allows for precise chemical modifications.

One of the most powerful methods for functionalizing the 5-position is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyrimidine ring and a variety of organoboron reagents. This approach is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, the coupling of (5-Bromopyrimidin-2-yl)methyl pivalate with arylboronic acids can introduce diverse aromatic and heteroaromatic moieties, leading to the synthesis of novel bi-aryl pyrimidine derivatives.

Similarly, the Sonogashira coupling provides an efficient route to 5-alkynylpyrimidines. This reaction, which couples the 5-bromopyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, is instrumental in creating precursors for more complex heterocyclic systems or for use in materials science applications.

The Buchwald-Hartwig amination is another cornerstone reaction for functionalizing the 5-position, enabling the formation of C-N bonds. This palladium-catalyzed process allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups, which are prevalent in medicinally important compounds. nih.gov

The pivaloyloxymethyl (PivOM) group at the 2-position acts as a stable protecting group for the hydroxymethyl functionality. nih.gov This group is resistant to the conditions of many cross-coupling reactions, ensuring that the hydroxymethyl group remains intact during the functionalization of the 5-position. Subsequent deprotection, often achieved under basic or specific enzymatic conditions, unmasks the hydroxymethyl group, which can then be used for further synthetic transformations, such as oxidation to an aldehyde or conversion to other functional groups.

Table 1: Exemplary Functionalization Reactions of the 5-Bromopyrimidine Core

Reaction TypeReagentCatalyst SystemProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃5-Arylpyrimidine
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynylpyrimidine
Buchwald-Hartwig AminationAmine/AnilinePd₂(dba)₃, BINAP, NaOtBu5-Aminopyrimidine (B1217817)

Intermediate in the Synthesis of Heterocyclic Frameworks

The dual functionality of this compound makes it an invaluable intermediate in the synthesis of a variety of fused and linked heterocyclic frameworks. The functionalized pyrimidines generated via the methods described in the previous section can undergo further cyclization reactions to construct more elaborate molecular architectures.

For example, a 5-alkynylpyrimidine, synthesized via a Sonogashira coupling, can serve as a key precursor for the synthesis of thieno[2,3-d]pyrimidines. Intramolecular cyclization, often promoted by a suitable electrophile or catalyst, can lead to the formation of the fused thiophene (B33073) ring. Thieno[2,3-d]pyrimidines are a class of compounds known for their diverse biological activities. mdpi.com

Furthermore, the introduction of a nucleophilic group at the 5-position, such as an amino or hydroxyl group, can facilitate condensation reactions with suitable bifunctional reagents to form additional heterocyclic rings. For instance, a 5-aminopyrimidine derivative can react with a 1,3-dicarbonyl compound to construct a fused pyridine (B92270) or pyrimidine ring, leading to the formation of pteridine-like structures.

Following the construction of the desired heterocyclic system, the pivaloyloxymethyl group can be deprotected to reveal the hydroxymethyl group. This newly available functional handle can then be utilized for further modifications, such as the introduction of side chains or linking to other molecular fragments, thereby increasing the structural diversity of the final products. The synthesis of pyrazolopyrimidinones has been reported through multi-step reactions involving pyrimidine precursors. mdpi.com

Table 2: Synthesis of Fused Heterocycles from Functionalized Pyrimidines

Starting Material (Functionalized Pyrimidine)Reaction TypeResulting Heterocyclic Core
5-AlkynylpyrimidineElectrophilic CyclizationThieno[2,3-d]pyrimidine
5-AminopyrimidineCondensation with 1,3-dicarbonylPteridine analogue
5-(2-aminophenyl)pyrimidineIntramolecular CyclizationPyrimido[4,5-b]quinoline

Application in the Construction of Macrocyclic Structures

The synthesis of macrocycles is a challenging yet highly rewarding area of organic chemistry, with applications ranging from host-guest chemistry to the development of novel therapeutics. This compound can be envisioned as a key component in the construction of pyrimidine-containing macrocycles.

A common strategy for macrocyclization involves the intramolecular coupling of two reactive termini of a linear precursor. A bifunctional derivative of this compound could be prepared where a second reactive group is introduced, for example, at the terminus of a side chain attached to the 5-position. An intramolecular cross-coupling reaction, such as a Suzuki or Heck reaction, could then be employed to form the macrocyclic ring.

Alternatively, an intermolecular "stitching" approach can be utilized. In this strategy, two molecules of a functionalized this compound derivative, each bearing a complementary reactive group, can be coupled together in a head-to-tail fashion. For instance, a derivative bearing a boronic acid at one end and a halide at the other could undergo intermolecular Suzuki coupling to form a dimeric or trimeric species, which could then be cyclized.

The pivaloyloxymethyl group would likely be maintained throughout the macrocyclization process to avoid unwanted side reactions. Once the macrocyclic scaffold is in place, the hydroxymethyl group can be deprotected, providing a site for further functionalization, such as the attachment of solubilizing groups or pharmacophores. While direct examples utilizing this specific pivalate are not prevalent in the literature, the principles of macrocycle synthesis using halogenated heterocycles are well-established.

Utility in the Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the design of advanced materials. The ability to systematically functionalize the pyrimidine core of this compound allows for the fine-tuning of its electronic and photophysical properties, making it a valuable precursor for organic electronics, sensors, and other functional materials.

For example, the introduction of extended π-conjugated systems at the 5-position via Suzuki or Sonogashira couplings can lead to the formation of molecules with interesting photoluminescent or semiconducting properties. These molecules could serve as building blocks for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The deprotected hydroxymethyl group can also play a crucial role in materials synthesis. It can be used as an anchoring group to attach the pyrimidine-based chromophore to a polymer backbone or a solid support. This is a common strategy for the development of functional polymers and heterogeneous catalysts. Furthermore, the hydroxymethyl group can be converted into other reactive functionalities, such as an isocyanate or an acrylate, which can then be used in polymerization reactions to create novel pyrimidine-containing polymers. The rational design and synthesis of bioactive molecules often drive the exploration of such versatile building blocks. nih.gov

Table 3: Potential Applications in Advanced Materials

Material TypeSynthetic StrategyRole of this compound derivative
Organic SemiconductorsCross-coupling with extended aromatic systemsCore chromophore
Functional PolymersPolymerization of a derivatized monomerMonomer with tunable properties
ChemosensorsAttachment to a signaling moietyRecognition and signaling unit

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (5-Bromopyrimidin-2-yl)methyl pivalate (B1233124) in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's constitution and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of (5-Bromopyrimidin-2-yl)methyl pivalate is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, and the pivalate group. The pyrimidine protons typically appear as a singlet, due to their chemical equivalence, in the aromatic region of the spectrum. The methylene protons, situated between the pyrimidine ring and the pivalate ester group, would present as a singlet. The nine equivalent protons of the tert-butyl group of the pivalate moiety will also produce a characteristic sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes distinct peaks for the carbons of the pyrimidine ring, the methylene carbon, the carbonyl carbon of the pivalate group, and the quaternary and methyl carbons of the tert-butyl group.

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on the analysis of structurally similar compounds and computational models.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C-H~8.9~160
Methylene (-CH₂-)~5.4~68
tert-Butyl (-C(CH₃)₃)~1.2~27 (methyls), ~39 (quaternary)
Carbonyl (C=O)-~178
Brominated Pyrimidine Carbon-~122
Pyrimidine Carbon adjacent to N-~165

These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₃BrN₂O₂.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, along with a prominent [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a stable pivaloyl cation ((CH₃)₃C-CO⁺) and a (5-bromopyrimidin-2-yl)methyl radical. Another significant fragmentation would be the loss of the tert-butyl group.

Expected Key Fragments in Mass Spectrum:

m/z (relative to ⁷⁹Br) Fragment Ion
272/274[C₁₀H₁₃⁷⁹/⁸¹BrN₂O₂]⁺ (Molecular Ion)
215/217[M - C(CH₃)₃]⁺
187/189[M - OCOC(CH₃)₃]⁺
85[COC(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed. pensoft.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. pensoft.net

A typical HPLC method for a compound of this nature might involve:

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). pensoft.net

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net

Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance, likely around 254 nm.

Flow Rate: Approximately 1.0 mL/min. pensoft.net

The retention time of the main peak would be established, and the area percentage of this peak relative to all other peaks in the chromatogram would be used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com While potentially suitable for this compound due to its likely thermal stability and volatility, method development would be necessary to ensure the compound does not degrade at the high temperatures of the GC inlet and column. jmchemsci.com If a suitable method is developed, GC-MS can provide both the retention time for purity assessment and the mass spectrum for identity confirmation in a single analysis. jmchemsci.com The Kovats retention index, a relative measure of retention time, can be determined to aid in compound identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be determined. Visualization can be achieved under UV light (254 nm) due to the UV-active pyrimidine ring.

Illustrative TLC Data:

Mobile Phase (Hexane:Ethyl Acetate) Predicted Rf Value
9:1~0.2
4:1~0.5
1:1~0.8

These are illustrative values and will depend on the specific TLC plate and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. mdpi.com The resulting crystal structure would offer an unambiguous confirmation of the compound's identity and conformation in the solid state. mdpi.com As of the current literature survey, no public crystal structure data for this compound is available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govjchemrev.comnih.gov In the case of (5-Bromopyrimidin-2-yl)methyl pivalate (B1233124), DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other quantum chemical parameters. These calculations are typically performed using a basis set such as B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The electronic properties of the pyrimidine (B1678525) ring are significantly influenced by the presence of the bromine atom at the C5 position and the methyl pivalate group at the C2 position. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, which can be expected to decrease the electron density of the pyrimidine ring. This effect is particularly pronounced at the ortho and para positions relative to the bromine atom.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For pyrimidine derivatives, these values are instrumental in predicting their behavior in chemical reactions. jchemrev.com

A hypothetical DFT analysis of (5-Bromopyrimidin-2-yl)methyl pivalate could yield the following data:

ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVReflects the molecule's chemical reactivity and stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

This table presents hypothetical data based on typical values for similar pyrimidine derivatives.

Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies can map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways and kinetics.

One of the key reactive sites in this compound is the C-Br bond at the 5-position of the pyrimidine ring. This position is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for forming carbon-carbon bonds. nih.gov Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps of such catalytic cycles.

Another important reaction is the nucleophilic substitution at the pyrimidine ring. While the ring is electron-deficient, making it susceptible to nucleophilic attack, the positions for such attacks can be predicted using DFT-calculated atomic charges and Fukui functions. jchemrev.com The presence of the bulky pivalate group may also sterically hinder certain reaction pathways.

The ester linkage of the pivalate group is also a site for potential reactions, such as hydrolysis. The mechanism of ester hydrolysis, whether acid-catalyzed or base-catalyzed, can be investigated computationally to determine the activation energies and rate-determining steps.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary points of conformational flexibility are the bonds connecting the pyrimidine ring, the methylene (B1212753) bridge, and the pivalate group.

The rotation around the C-O and C-C bonds of the ester group can lead to various conformers with different energies. The bulky tert-butyl group of the pivalate moiety introduces significant steric hindrance, which will favor conformations that minimize steric strain. libretexts.org Newman projections are a useful tool for visualizing these different conformations. libretexts.org

The relative energies of different conformers can be calculated using computational methods. This analysis can help in understanding the preferred three-dimensional structure of the molecule in different environments, which can be crucial for its biological activity.

A simplified conformational analysis might consider the dihedral angle between the pyrimidine ring and the pivalate group.

ConformerDihedral Angle (Ring-CH2-O-C=O)Relative Energy (kcal/mol)
Anti-periplanar180°0 (most stable)
Syn-periplanar5.2
Gauche±60°1.8

This table presents hypothetical data to illustrate the concept of conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

In a hypothetical QSAR study of analogues of this compound, various molecular descriptors would be calculated to represent the physicochemical properties of the molecules. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These include parameters like atomic charges, dipole moment, and HOMO/LUMO energies, which can be obtained from DFT calculations.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulky pivalate group would significantly contribute to these descriptors.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for a drug's ability to cross cell membranes.

A QSAR model would then be developed using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between these descriptors and the observed biological activity. mdpi.com Such a model could be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

For a series of analogues where the bromo substituent is varied, a QSAR model might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Parameter)

This equation would allow researchers to predict the inhibitory concentration (pIC₅₀) based on calculated molecular properties.

Emerging Methodologies and Future Research Directions

Photoredox Catalysis and Electrochemistry in Bromopyrimidine Functionalization

The functionalization of pyrimidine (B1678525) rings, particularly the introduction of new substituents at the bromine-bearing C5 position, is a key strategy for modifying the molecule's properties. Traditionally, this has been dominated by transition-metal-catalyzed cross-coupling reactions. However, photoredox catalysis and electrochemistry are emerging as powerful, mild, and sustainable alternatives for forging new bonds.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. researchgate.net This approach avoids the harsh reagents and high temperatures often required in traditional methods. researchgate.net For bromopyrimidines, photoredox methods can enable C-H functionalization, allowing for the direct coupling of the pyrimidine core with a wide range of partners without pre-functionalization. nih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotocatalysis, provides access to reactive species that can participate in C-C and C-X (where X is a heteroatom) bond formations, expanding the toolkit for modifying the (5-Bromopyrimidin-2-yl)methyl pivalate (B1233124) scaffold. researchgate.net Organic photoredox catalysts, such as acridinium (B8443388) salts, are particularly notable for their high redox potentials, capable of activating even challenging substrates. nicewiczlaboratory.com

Electrochemistry offers another green and powerful tool for synthesis, using electric current to drive redox reactions. nih.gov This technique allows for the precise control of reaction potentials, often eliminating the need for chemical oxidants or reductants. In the context of pyrimidine chemistry, electrochemical methods have been successfully employed for the reductive cross-coupling of chloropyrimidines with aryl halides using a nickel catalyst and a sacrificial iron anode. nih.gov This strategy could be adapted for (5-Bromopyrimidin-2-yl)methyl pivalate, providing a mild and efficient route to arylated pyrimidines. Furthermore, electrochemical approaches can activate otherwise inert molecules like carbon dioxide, enabling novel carboxylation reactions on heterocyclic rings, a transformation of significant interest in medicinal chemistry. cornell.edu

MethodologyCore PrinciplePotential Application for this compoundKey Advantages
Photoredox Catalysis Visible light-induced single-electron transfer to generate radical intermediates. researchgate.netC-H functionalization, late-stage modification, C-C and C-X bond formation. researchgate.netnih.govMild conditions, high functional group tolerance, sustainable energy source.
Electrochemistry Use of electric current to drive non-spontaneous chemical reactions. nih.govReductive cross-coupling with aryl halides, carboxylation with CO2. nih.govcornell.eduHigh controllability, reduced chemical waste, enhanced safety.

Flow Chemistry Approaches for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

For the synthesis and derivatization of pyrimidine-based compounds, flow chemistry presents several advantages. High-temperature and high-pressure reactions can be conducted safely, often accelerating reaction rates dramatically and enabling the use of low-boiling-point solvents. acs.orgresearchgate.net This has been demonstrated in the rapid synthesis of fused pyrimidinone derivatives in a high-temperature flow reactor, achieving high yields in minutes. acs.org

A key benefit of flow synthesis is the ability to couple multiple reaction steps into a single, continuous sequence without isolating and purifying intermediates. mdpi.com This "telescoping" of reactions reduces waste, saves time, and simplifies automation. For instance, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been effectively demonstrated in continuous-flow microreactors. researchgate.net Applying such a strategy to this compound could streamline its multi-step production and subsequent functionalization, making the process more cost-effective and scalable for industrial applications.

FeatureBatch SynthesisContinuous Flow Synthesis
Control Limited control over temperature/mixing gradients.Precise control over temperature, pressure, and residence time. researchgate.net
Safety Handling of large volumes of hazardous materials.Small reaction volumes enhance safety, especially for exothermic or high-pressure reactions. mdpi.com
Scalability Often requires re-optimization for scale-up.Scalable by running the system for longer periods. acs.org
Efficiency Intermediate isolation steps lead to lower overall yield and more waste.Multi-step reactions can be integrated, avoiding intermediate workups. mdpi.com
Reaction Time Can be hours or days.Often reduced to minutes. researchgate.netacs.org

Novel Catalyst Systems for Selective Transformations

The development of novel catalyst systems is central to advancing the synthetic utility of this compound. Research is focused on creating catalysts that offer higher activity, greater selectivity (chemo-, regio-, and stereo-), and improved sustainability compared to traditional systems.

For cross-coupling reactions, which are fundamental to functionalizing the C-Br bond, research is moving beyond standard palladium catalysts. Nickel-based catalysts, for example, are gaining prominence due to their lower cost and unique reactivity, particularly in electrochemical applications. nih.gov

A significant area of development is in heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). elsevierpure.com Heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling—a key principle of green chemistry. These catalysts are particularly well-suited for use in continuous flow reactors. Recent developments include polysilane-supported palladium/alumina hybrid catalysts for hydrogenation reactions and chiral calcium chloride catalysts for asymmetric reactions, both demonstrating high efficiency and selectivity in flow systems. elsevierpure.com The application of such immobilized catalysts for the selective transformation of this compound could lead to more sustainable and efficient synthetic routes.

Development of Asymmetric Syntheses Utilizing the Compound

The introduction of chirality is a critical step in the development of many modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. While this compound is itself achiral, it serves as an excellent starting point for the synthesis of chiral molecules. Future research will likely focus on developing asymmetric transformations that utilize this building block.

Asymmetric synthesis can be achieved by using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For example, the development of chiral catalyst systems for use in continuous flow reactors, such as the PS-Pybox-calcium chloride system for asymmetric 1,4-addition reactions, highlights a promising direction. elsevierpure.com Such systems could potentially be adapted for reactions involving derivatives of this compound, for instance, in the asymmetric addition of nucleophiles to an activated form of the pyrimidine ring or to a side chain introduced at the C5 position. The goal is to create new stereocenters with high enantiomeric excess, providing access to novel, single-enantiomer pyrimidine derivatives for biological screening.

Exploration of New Chemical Space Based on the Core Structure

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive molecules and its ability to interact with multiple biological targets. researchgate.netmdpi.com A major future direction for this compound is its use as a foundational core for exploring new, uncharted chemical space. The objective is to move beyond flat, two-dimensional structures and create diverse, three-dimensional molecules that can interact with complex biological targets like protein-protein interfaces (PPIs). nih.govacs.org

Diversity-oriented synthesis (DOS) strategies, which aim to generate libraries of structurally diverse compounds from a common starting material, are ideal for this purpose. By applying a range of modern synthetic reactions to the this compound core, it is possible to generate a multitude of novel pyrimidine-embedded frameworks. acs.org Chemoinformatic tools can then be used to analyze the structural diversity of these libraries, ensuring broad coverage of chemical space. nih.gov This approach has the potential to yield compounds with novel biological activities, including anticancer and antiviral agents, by targeting previously "undruggable" biological pathways. nih.govacs.org

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